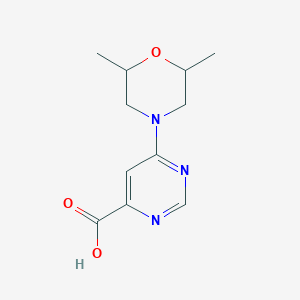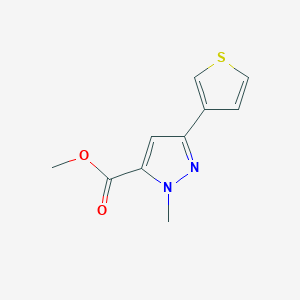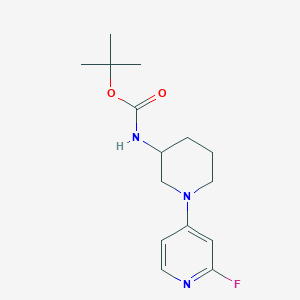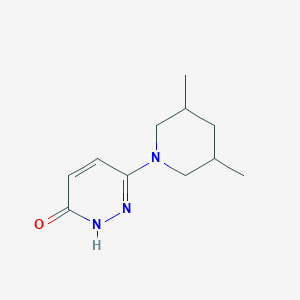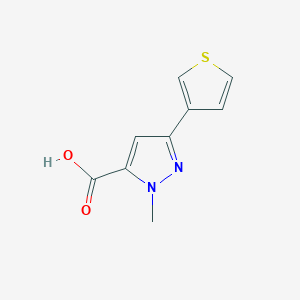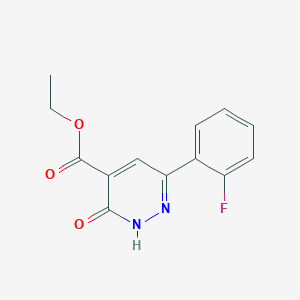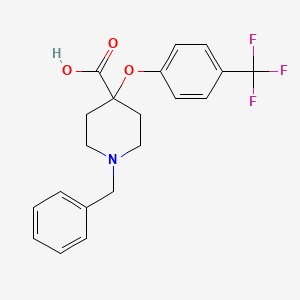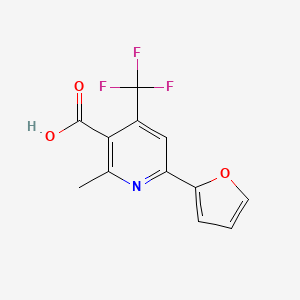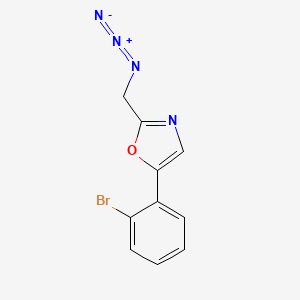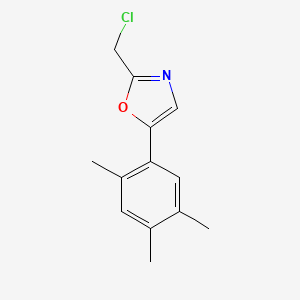
6-(sec-butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(sec-Butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione (6-BAMPD) is a synthetic organic compound that has been used in various scientific research applications. It is a versatile molecule that can be used in both biochemical and physiological experiments. It has been used in a wide range of studies, including those related to drug delivery, enzyme inhibition, and protein structure and function. 6-BAMPD has several advantages over other compounds, including its low cost, high stability, and low toxicity.
Scientific Research Applications
Chemistry and Synthesis
The compound is involved in the synthesis of various chemical structures, particularly in the creation of heterocyclic compounds such as pyrano[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. These structures serve as key scaffolds for the development of pharmaceuticals and are investigated for their broad synthetic applications and bioavailability. Research focuses on the application of hybrid catalysts for synthesizing these scaffolds, highlighting the importance of 6-(sec-butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione in facilitating complex chemical reactions (Parmar, Vala, & Patel, 2023).
Pharmacological Applications
In pharmacology, derivatives of this compound have been explored for various biological activities, such as antibacterial, antifungal, and anticancer properties. The compound's chemical structure allows for modifications that can lead to significant pharmacological effects, serving as a foundation for the development of new therapeutic agents (Mbaveng & Kuete, 2014).
Mechanism of Action
Target of Action
The primary targets of 6-(sec-butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, thereby potentially alleviating symptoms associated with inflammation.
Biochemical Pathways
The compound affects the biochemical pathways associated with the production and activity of the aforementioned inflammatory mediators . The downstream effects of this interaction include a reduction in inflammation and the associated symptoms.
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the expression and activities of key inflammatory mediators . This leads to a decrease in inflammation and potentially provides relief from symptoms associated with inflammatory conditions.
Properties
IUPAC Name |
6-(butan-2-ylamino)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-4-6(2)10-7-5-8(13)12(3)9(14)11-7/h5-6,10H,4H2,1-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUDEGWYTPKGNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=O)N(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


